molecular formula C25H25N5O3 B2428237 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105249-28-2

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2428237
CAS No.: 1105249-28-2
M. Wt: 443.507
InChI Key: MOZKYNJMDJKCQM-UHFFFAOYSA-N
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Description

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a piperazine ring, an acetylphenyl group, and a pyrimidoindole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-acetylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Condensation Reaction: The piperazine intermediate is then subjected to a condensation reaction with a suitable aldehyde or ketone to form the corresponding imine.

    Cyclization: The imine undergoes cyclization in the presence of a suitable catalyst to form the pyrimidoindole core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylphenyl and oxopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(4-acetylphenyl)piperazin-1-yl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the oxopropyl group, which may affect its biological activity.

    3-(3-(4-(4-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Contains a methyl group instead of an acetyl group, potentially altering its chemical properties.

Uniqueness

The presence of the oxopropyl group and the specific arrangement of functional groups in 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one contribute to its unique chemical and biological properties

Biological Activity

The compound 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and enzyme inhibitory effects.

Chemical Characteristics

  • Molecular Formula : C26H27N5O3
  • Molecular Weight : 457.5 g/mol
  • CAS Number : 1105247-75-3

Antitumor Activity

Several studies have evaluated the antitumor potential of compounds related to pyrimidoindoles. For instance, derivatives of pyrimido[5,4-b]indole have shown promising results against various cancer cell lines. In one study, a related compound demonstrated significant inhibition of breast cancer cell lines (MDA-MB-231) with IC50 values comparable to established chemotherapeutics .

Antibacterial Activity

The antibacterial properties of piperazine derivatives are well-documented. Compounds similar to the target molecule have been synthesized and tested against multiple bacterial strains. For example, a series of piperazine-containing compounds exhibited strong antibacterial activity with IC50 values ranging from 1 to 6 µM against various pathogens . These findings suggest that the target compound may also possess similar antibacterial efficacy.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Research indicates that piperazine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are important in treating conditions like Alzheimer’s disease and urinary infections respectively . The evaluation of enzyme inhibitory activity for the target compound remains an area for future investigation.

Case Studies and Experimental Findings

  • Antitumor Evaluation : A study synthesized a series of pyrimidine derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that modifications in the piperazine moiety significantly affected the antitumor activity, with some compounds showing IC50 values below 2 µg/mL against MCF-7 cells .
  • Antibacterial Screening : Another research effort focused on synthesizing piperazine derivatives and assessing their antibacterial properties. The findings revealed that certain substitutions on the piperazine ring enhanced antibacterial activity significantly compared to controls .

Data Tables

Activity TypeCompound ExampleIC50 Value (µM)Reference
AntitumorPyrimidine Derivative<2
AntibacterialPiperazine Derivative1 - 6
Enzyme InhibitionPiperazine-based CompoundsVaries

Properties

IUPAC Name

3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-17(31)18-6-8-19(9-7-18)28-12-14-29(15-13-28)22(32)10-11-30-16-26-23-20-4-2-3-5-21(20)27-24(23)25(30)33/h2-9,16,27H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZKYNJMDJKCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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